3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 442670-46-4
VCID: VC3946429
InChI: InChI=1S/C14H7ClF3N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H
SMILES: C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(F)(F)F)Cl
Molecular Formula: C14H7ClF3N
Molecular Weight: 281.66 g/mol

3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile

CAS No.: 442670-46-4

Cat. No.: VC3946429

Molecular Formula: C14H7ClF3N

Molecular Weight: 281.66 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile - 442670-46-4

Specification

CAS No. 442670-46-4
Molecular Formula C14H7ClF3N
Molecular Weight 281.66 g/mol
IUPAC Name 2-[3-chloro-4-(trifluoromethyl)phenyl]benzonitrile
Standard InChI InChI=1S/C14H7ClF3N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H
Standard InChI Key HDTLTLZXHZXSDZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(F)(F)F)Cl
Canonical SMILES C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile (C₁₄H₇ClF₃N) is a biphenyl-based organic compound with a molecular weight of 281.66 g/mol . Its IUPAC name, [1,1'-biphenyl]-2-carbonitrile-3'-chloro-4'-(trifluoromethyl), reflects the positions of its functional groups (Figure 1). The chlorine and trifluoromethyl groups introduce electron-withdrawing effects, while the nitrile group enhances polarity and reactivity.

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
CAS Number442670-46-4
Molecular FormulaC₁₄H₇ClF₃N
Molecular Weight281.66 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointNot reported
SolubilityLow in water; soluble in DMF, DMSO

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method involves reacting an aryl halide (e.g., 3-chloro-4-trifluoromethylphenylboronic acid) with a brominated or iodinated biphenyl carbonitrile precursor . The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C) .

Key Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

  • Solvent: Dimethylformamide (DMF) or toluene.

  • Temperature: 80–120°C under inert atmosphere.

  • Yield: 60–85% (optimized conditions) .

Industrial-Scale Production

For industrial applications, continuous flow reactors are preferred due to their efficiency in heat and mass transfer. These systems enhance reaction reproducibility and reduce catalyst loading. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C. The -CF₃ group enhances resistance to oxidative degradation, while the -CN group participates in nucleophilic additions.

Spectroscopic Data

Although direct NMR data for this compound is limited, analogs such as 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile provide insights:

  • ¹H NMR (CDCl₃): δ 7.81 (d, J = 7.7 Hz, 1H), 7.76–7.67 (m, 5H) .

  • ¹³C NMR: δ 143.9 (C₄), 124.0 (q, J = 270 Hz, CF₃) .

The chlorine atom’s deshielding effect would likely shift adjacent proton signals upfield compared to non-chlorinated analogs.

ParameterDescriptionSource
Risk Statements (R)R20/21/22: Harmful if inhaled, in contact with skin, or swallowed
Safety Statements (S)S26-36/37/39: Wear protective gear, avoid inhalation
Transport ClassificationRIDADR 3276: Nitriles, toxic, solid, n.o.s.

Proper handling requires gloves, goggles, and fume hoods. Storage conditions: 2–8°C in airtight containers .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesReactivity Profile
4-Chloro-2-(trifluoromethyl)benzonitrileLacks biphenyl backboneLower steric hindrance
2,6-Dichloro-4-(trifluoromethyl)anilineAmine group instead of nitrileEnhanced nucleophilicity

The title compound’s biphenyl scaffold provides conformational rigidity, making it superior for applications requiring planar aromatic systems.

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